3-Chloro-5-fluorobenzoic acid ethyl ester, 97%
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Description
3-Chloro-5-fluorobenzoic acid ethyl ester is a chemical compound with the molecular formula C9H8ClFO2 . It is used as a pharmaceutical intermediate and acts as a protective reagent in chemical research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluorobenzoic acid ethyl ester consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an ethyl ester group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis
3-Chloro-5-fluorobenzoic acid ethyl ester is an off-white to beige crystalline powder . It has a molecular weight of 202.61 . It is soluble in dimethyl sulfoxide . The compound has a boiling point of 275℃, a density of 1.477, and a flash point of 120℃ .Safety and Hazards
This compound is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 3-chloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCODEVVXJRLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673261 |
Source
|
Record name | Ethyl 3-chloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5-fluorobenzoate | |
CAS RN |
773138-93-5 |
Source
|
Record name | Ethyl 3-chloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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